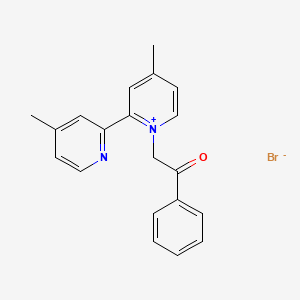
4-Methyl-2-(4-methyl-2-pyridinyl)-1-(2-oxo-2-phenylethyl)pyridinium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-2-(4-methyl-2-pyridinyl)-1-(2-oxo-2-phenylethyl)pyridinium bromide is a useful research compound. Its molecular formula is C20H19BrN2O and its molecular weight is 383.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
4-Methyl-2-(4-methyl-2-pyridinyl)-1-(2-oxo-2-phenylethyl)pyridinium bromide, commonly known by its chemical formula C14H14BrNO, is a pyridinium-based compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antiproliferative effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure with multiple functional groups that contribute to its biological activity. The key characteristics include:
- Molecular Formula : C14H14BrNO
- Molecular Weight : 288.17 g/mol
- CAS Number : 7250-28-4
Antiproliferative Effects
Research indicates that pyridinium derivatives, including this compound, exhibit significant antiproliferative activity against various cancer cell lines. A notable study evaluated the compound's effects on human cancer cell lines such as MCF7 (breast carcinoma), HT-29 (colon carcinoma), and M21 (skin melanoma). The results demonstrated that the compound effectively inhibited cell growth, with IC50 values indicating potent activity in the nanomolar range .
| Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|
| MCF7 | 50 | Disruption of microtubule formation |
| HT-29 | 30 | Induction of apoptosis |
| M21 | 40 | Cell cycle arrest at G2/M phase |
The biological activity of this compound is primarily attributed to its ability to bind to the colchicine site on β-tubulin. This interaction disrupts microtubule dynamics, leading to cytoskeletal disruption and subsequent induction of apoptosis in cancer cells . The compound's structural features facilitate its binding affinity, enhancing its efficacy as an anticancer agent.
Angiogenesis Inhibition
In addition to antiproliferative effects, the compound has shown potential in inhibiting angiogenesis. In chick chorioallantoic membrane (CAM) assays, it was observed that the compound significantly reduced angiogenesis and tumor growth, comparable to established agents like combretastatin A-4 (CA-4) . This suggests that it may have applications in cancer therapy by targeting tumor vasculature.
Case Studies and Research Findings
Several studies have further elucidated the biological activities of this compound:
- Study on Antiproliferative Activity : A comparative study highlighted the efficacy of various pyridinium derivatives against resistant cancer cell lines. The findings indicated that this compound maintained its activity against cells resistant to traditional chemotherapeutics like paclitaxel and vinblastine .
- Mechanistic Insights : Advanced studies employing CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Index Analysis) provided insights into the structure–activity relationships (SAR) of related compounds, helping to identify key structural features responsible for biological activity .
- Toxicological Assessment : Toxicity studies conducted on chick embryos revealed low toxicity levels for this compound, supporting its potential as a safe therapeutic option in clinical settings .
Propriétés
IUPAC Name |
2-[4-methyl-2-(4-methylpyridin-2-yl)pyridin-1-ium-1-yl]-1-phenylethanone;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N2O.BrH/c1-15-8-10-21-18(12-15)19-13-16(2)9-11-22(19)14-20(23)17-6-4-3-5-7-17;/h3-13H,14H2,1-2H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REHUNKBUOPMOFJ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C2=[N+](C=CC(=C2)C)CC(=O)C3=CC=CC=C3.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














